molecular formula C24H18ClF3N4O2 B2422418 1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796904-73-8

1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

カタログ番号 B2422418
CAS番号: 1796904-73-8
分子量: 486.88
InChIキー: OUHSYODLRQTTCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
BenchChem offers high-quality 1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Crystal Forms and Bioavailability

  • Research on polymorphs of a related compound showed that different crystalline forms (alpha and beta) can be obtained by varying recrystallization methods. These forms, along with an amorphous version, were sparingly soluble in water, leading to investigations on solubilization methods. Enhanced bioavailability was observed in some forms, highlighting the importance of crystal forms in drug development (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

  • YF476, a closely related compound, was synthesized as a gastrin/cholecystokinin-B (CCK-B) receptor antagonist. Its pharmacological profile was studied both in vitro and in vivo, indicating its potential for clinical applications (Takinami et al., 1997).

Antagonist Activity in Gastric Acid Secretion

  • A study on a similar compound, YF476, showed its efficacy as a gastrin/CCK-B antagonist, particularly in inhibiting pentagastrin-induced gastric acid secretion in animals. This suggests its potential use in treating conditions like gastro-oesophageal reflux disease (Semple et al., 1997).

Antioxidant Activity

  • Research into derivatives of a related compound identified potential antioxidant activities. The synthesis involved various reactions, including condensation and characterization by spectral data, underlining the diverse applications of these compounds in pharmacology (George et al., 2010).

Receptor Binding for Tumor Targeting

  • Novel radioiodinated 1,4-benzodiazepines were developed as selective antagonists for cholecystokinin receptors. Their high affinity and selectivity make them suitable for in vivo tumor targeting, showing the compound's potential in cancer research (Akgün et al., 2009).

Pharmacological Profile

  • YM022, a compound closely related to the query, demonstrated potent and highly selective antagonism of gastrin/CCK-B receptors, with potential applications in treating conditions like acid-related diseases (Nishida et al., 1994).

Synthesis and Characterization

  • Studies focused on the synthesis and characterization of similar compounds, including isotopic labeling and pharmacological profiling, indicate the compound's potential in advanced pharmaceutical research (Matloubi et al., 2002).

Irreversible Antagonist Behavior

  • Research into YM022, a similar compound, showed its behavior as an irreversible antagonist for the CCK-B receptor, indicating a unique pharmacological profile useful for specific therapeutic applications (Dunlop et al., 1997).

特性

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-12-11-15(13-17(18)25)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHSYODLRQTTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。